molecular formula C22H16O2 B342406 1-(9H-fluoren-9-ylidene)ethyl benzoate

1-(9H-fluoren-9-ylidene)ethyl benzoate

Cat. No.: B342406
M. Wt: 312.4 g/mol
InChI Key: PNMLUXHORQPRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-9-ylidene)ethyl benzoate is a structurally complex ester featuring a fluorenylidene moiety conjugated with an ethyl benzoate group. The fluorenylidene component (a bicyclic aromatic system) confers rigidity and electronic delocalization, while the benzoate ester group introduces polarity and reactivity typical of aromatic carboxylates.

Properties

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

1-fluoren-9-ylideneethyl benzoate

InChI

InChI=1S/C22H16O2/c1-15(24-22(23)16-9-3-2-4-10-16)21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14H,1H3

InChI Key

PNMLUXHORQPRQE-UHFFFAOYSA-N

SMILES

CC(=C1C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=C1C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(9H-fluoren-9-ylidene)ethyl benzoate with key analogs, focusing on molecular structure, physicochemical properties, and functional applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Features
This compound C₂₂H₁₆O₂ Fluorenylidene, benzoate ester 312.36 Conjugated aromatic system; planar fluorenylidene enhances UV stability
Methyl benzoate C₈H₈O₂ Benzoate ester 136.15 Simple ester; used as a solvent and model for polymer-dye interactions
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ Benzoate ester, dimethylamino group 193.24 Electron-rich amino group increases reactivity in photopolymerization
4-[(E)-(9H-Fluoren-9-ylidenehydrazinylidene)methyl]benzoic acid C₂₁H₁₄N₂O₂ Fluorenylidene hydrazine, carboxylic acid 338.35 Acidic hydrazine group enables coordination chemistry; used in supramolecular assemblies

Physicochemical Properties

  • Solubility and Polarity: The fluorenylidene group in this compound reduces solubility in polar solvents compared to methyl benzoate, which is miscible in organic solvents like ethyl acetate . The bulky fluorene moiety increases hydrophobicity, making it more compatible with non-polar polymers (e.g., PET) . Ethyl 4-(dimethylamino)benzoate exhibits enhanced solubility in polar aprotic solvents due to its electron-donating dimethylamino group, facilitating its use in resin cements .
  • Spectroscopic Behavior: Fluorenylidene derivatives show strong UV-Vis absorption (λₐᵦₛ ~300–400 nm) due to π→π* transitions in the conjugated system, whereas methyl benzoate lacks significant absorption beyond 250 nm . Solvatochromic effects are pronounced in fluorenylidene-containing compounds when embedded in polymers like PLA or PET, as the polymer’s dielectric constant alters electronic transitions .

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